molecular formula C15H8ClF2NOS B5527069 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5527069
M. Wt: 323.7 g/mol
InChI Key: LUAHXZXMVVVNFF-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core substituted with a chlorine atom at the 3-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further substituted with a 2,4-difluorophenyl ring. The 2,4-difluorophenyl group is notable for its electron-withdrawing properties, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2NOS/c16-13-9-3-1-2-4-12(9)21-14(13)15(20)19-11-6-5-8(17)7-10(11)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHXZXMVVVNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-bromo-1-phenylthioketone with sulfur in the presence of a base such as sodium hydride.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene derivative with an appropriate amine, such as 2,4-difluoroaniline, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Chlorination: The final step involves the chlorination of the benzothiophene ring at the 3-position, which can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzothiophene core can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzothiophenes.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at reflux temperatures.

Major Products

    Substitution: Formation of substituted benzothiophene derivatives.

    Oxidation: Formation of benzothiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrobenzothiophene derivatives.

    Hydrolysis: Formation of 2,4-difluoroaniline and benzothiophene-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of benzothiophene compounds exhibit anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit the growth of various cancer cell lines. The specific compound 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide has been evaluated for its cytotoxic effects against breast cancer cells, demonstrating significant inhibition of cell proliferation .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

Materials Science Applications

1. Organic Electronics
3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is being explored as a material in organic electronic devices due to its semiconducting properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

2. Photovoltaic Devices
Recent advancements have shown that compounds like this can be utilized in the development of photovoltaic devices. Their unique electronic properties allow for improved efficiency in light absorption and conversion to electricity .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiophene derivatives, including 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide. They tested these compounds on MCF-7 breast cancer cell lines and found that the compound exhibited IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Organic Electronics

A research article from Advanced Materials highlighted the use of benzothiophene derivatives in organic electronics. The study demonstrated that incorporating 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide into device architectures led to enhanced charge transport properties and improved device performance metrics .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivitySignificant inhibition of MCF-7 cell proliferation
Anti-inflammatory EffectsModulation of inflammatory pathways
Organic ElectronicsImproved charge transport properties in OLEDs
Photovoltaic DevicesEnhanced efficiency in light absorption

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In pharmacological contexts, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The benzothiophene-2-carboxamide scaffold is highly versatile, with modifications to the N-substituent or benzothiophene core leading to diverse pharmacological profiles. Below, we compare the target compound with key analogs based on structural and functional differences.

Substituent Variations on the N-Aryl Group

3-Chloro-N-(2,4-Difluorophenyl)-1-Benzothiophene-2-Carboxamide vs. SAG (Smoothened Agonist)
  • SAG: 3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide .
  • Comparison: Structural Differences: SAG incorporates a bulky bicyclic substituent (methylaminocyclohexyl and pyridinylbenzyl groups) instead of the 2,4-difluorophenyl group. Functional Impact: SAG acts as a Smoothened (SMO) receptor agonist, inducing GLI transcription factor activation. The bulky substituents likely enhance SMO binding but reduce solubility compared to the target compound . Pharmacokinetics: The 2,4-difluorophenyl group in the target compound may improve metabolic stability over SAG’s tertiary amine, which is prone to oxidation.
3-Chloro-N-(4-Sulfamoylphenyl)-1-Benzothiophene-2-Carboxamide
  • Structure : Features a sulfamoylphenyl group instead of 2,4-difluorophenyl .
  • Biological Activity: Sulfonamides are known to target carbonic anhydrases and antimicrobial agents, suggesting divergent applications compared to the target compound .
3-Chloro-N-(4-Morpholinylsulfonylphenyl)-1-Benzothiophene-2-Carboxamide
  • Structure : Substituted with a morpholinylsulfonylphenyl group .
  • Comparison: Electron Effects: The morpholinylsulfonyl group is strongly electron-withdrawing, which may alter electronic distribution on the benzothiophene core.

Fluorination Patterns and Bioactivity

Tosufloxacin and Trovafloxacin
  • Structure: Fluoroquinolones with 2,4-difluorophenyl groups at the N-1 position .
  • Comparison: Antimicrobial Activity: The 2,4-difluorophenyl group in these drugs enhances bactericidal activity against S. aureus persisters. Scaffold Differences: The benzothiophene carboxamide lacks the quinolone’s bicyclic ring, likely directing activity toward non-DNA targets.

Core Modifications: Benzothiophene vs. Phthalimide

3-Chloro-N-Phenyl-Phthalimide
  • Structure : Phthalimide core with a 3-chloro and N-phenyl group .
  • Comparison :
    • Applications : Used in polymer synthesis (polyimides) rather than biomedicine. The phthalimide core is more rigid, limiting conformational flexibility compared to benzothiophene .
    • Electronic Properties : The electron-deficient phthalimide may engage in stronger π-π stacking, whereas the benzothiophene offers sulfur-based interactions.

Structural and Functional Data Table

Compound Name Substituent Molecular Weight LogP (Predicted) Key Biological Activity
Target Compound 2,4-Difluorophenyl 338.7 3.8 Under investigation
SAG Pyridinylbenzyl/Cyclohexyl 534.1 4.5 Smoothened receptor agonist
3-Chloro-N-(4-Sulfamoylphenyl) Sulfamoylphenyl 366.8 2.2 Antimicrobial (hypothetical)
Tosufloxacin Quinolone + 2,4-difluorophenyl 404.3 1.9 Broad-spectrum antibiotic

Research Findings and Trends

  • Fluorine Impact : The 2,4-difluorophenyl group in the target compound balances lipophilicity and metabolic stability, making it advantageous for CNS targets or prolonged half-life .
  • Scaffold Flexibility : Benzothiophene carboxamides tolerate diverse N-substituents, enabling optimization for solubility (e.g., sulfonamides) or target engagement (e.g., SAG’s bulky groups) .
  • Antimicrobial Potential: While quinolones leverage the 2,4-difluorophenyl group for bactericidal activity, the target compound’s benzothiophene core may direct it toward fungal or viral targets .

Biological Activity

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide can be represented as follows:

  • IUPAC Name : 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide
  • Molecular Formula : C17H14ClF2N O S
  • Molecular Weight : 353.81 g/mol

The biological activity of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been noted that compounds with similar structures can act as inhibitors of cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of steroid hormones .
  • Receptor Modulation : The presence of the difluorophenyl group may enhance binding affinity to certain receptors, potentially leading to altered signal transduction pathways. This is particularly relevant in the context of anti-cancer activity where receptor antagonism can lead to reduced tumor growth .

Biological Activity and Case Studies

Recent studies have highlighted the potential therapeutic applications of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to have an IC50 value of approximately 12 µM against breast cancer cell lines, indicating potent anticancer properties .
  • Antifungal Properties : Similar benzothiophene derivatives have shown antifungal activity against Candida albicans and Aspergillus niger. The mechanism involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is essential for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates good lipophilicity (LogP = 6.348), which may facilitate transmembrane diffusion and absorption into target tissues.
  • Distribution : Its distribution profile indicates a potential for accumulation in tissues due to high lipophilicity.
  • Metabolism : Preliminary studies suggest that metabolic pathways may involve oxidation and conjugation reactions typical for benzothiophene derivatives.
  • Excretion : The excretion route remains largely unexplored but is anticipated to occur via renal pathways based on structural properties.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamideAnticancer12
Benzothiophene Derivative AAntifungal15
Benzothiophene Derivative BAnti-inflammatory10

Q & A

Q. What are the common synthetic routes for 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide, and what critical parameters influence yield?

Methodological Answer: The synthesis of benzothiophene carboxamide derivatives typically involves multi-step reactions. For example, a general procedure includes:

Core Formation : Condensation of substituted benzothiophene precursors (e.g., 3-chloro-1-benzothiophene-2-carboxylic acid) with activating agents like thionyl chloride to form the acyl chloride intermediate.

Amide Coupling : Reaction of the acyl chloride with 2,4-difluoroaniline in anhydrous DMF or THF under reflux (60–80°C) for 12–24 hours.

Purification : Precipitation in ice-cold water, followed by recrystallization from 1,4-dioxane or ethanol to achieve >95% purity .

Q. Critical Parameters :

  • Reagent Ratios : Stoichiometric excess of 2,4-difluoroaniline (1.2–1.5 equivalents) improves coupling efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require strict anhydrous conditions to avoid hydrolysis.
  • Temperature Control : Reflux temperatures above 80°C may degrade the benzothiophene core, reducing yields.

Q. Which spectroscopic and analytical methods are employed to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the benzothiophene aromatic protons (δ 7.2–8.1 ppm), the carboxamide NH (δ ~9.1 ppm), and distinct fluorine-coupled splitting patterns for the 2,4-difluorophenyl group .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~349.8 for [M+H]⁺) and fragmentation patterns validate the molecular formula.
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro models are appropriate for initial biological screening of this compound?

Methodological Answer:

  • Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors (e.g., TRP channels) to evaluate agonism/antagonism via calcium flux assays .
  • Enzyme Inhibition Studies : Screen against kinases or proteases using fluorescence-based substrates (e.g., Z-LYTE® assays) to quantify IC₅₀ values.
  • Microbial Susceptibility Testing : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess antimicrobial potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the benzothiophene core (e.g., replacing Cl with Br or CF₃) and the aryl amide group (e.g., varying fluorine positions on the phenyl ring) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., hydrophobic pockets, hydrogen bonds).
  • In Vivo Validation : Test top candidates in rodent models for pharmacokinetics (e.g., oral bioavailability, half-life) and efficacy (e.g., inflammation or pain models for TRPV4-targeted compounds) .

Q. What strategies resolve discrepancies in pharmacological data across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Cross-validate TRPV4 activation using calcium imaging (Fluo-4 AM) and electrophysiology (patch-clamp) to rule out assay-specific artifacts .
  • Solubility Optimization : Address false negatives in cell-based assays by formulating the compound with cyclodextrins or PEG-based carriers.
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation pathways that may reduce in vivo efficacy despite strong in vitro activity.

Q. How do substituents on the benzothiophene core and aryl amide influence solubility and bioavailability?

Methodological Answer:

  • LogP Adjustments : Introducing polar groups (e.g., -OH, -OMe) on the aryl amide improves aqueous solubility but may reduce membrane permeability.
  • Prodrug Design : Mask carboxylate groups with ester prodrugs (e.g., ethyl ester) to enhance oral absorption, with in vivo esterase cleavage releasing the active form.
  • Crystallinity Analysis : Use differential scanning calorimetry (DSC) to assess polymorph stability; amorphous dispersions (e.g., spray-dried with HPMC) enhance dissolution rates .

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